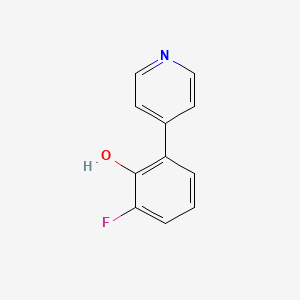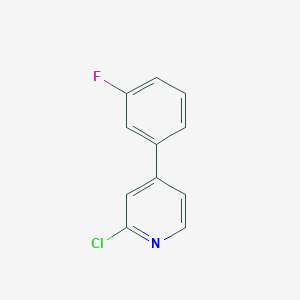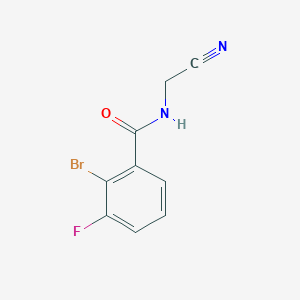
2-Bromo-N-(cyanomethyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(cyanomethyl)-3-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a cyanomethyl group, and a fluorine atom attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(cyanomethyl)-3-fluorobenzamide typically involves the bromination of a suitable precursor, followed by the introduction of the cyanomethyl and fluorine groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(cyanomethyl)-3-fluorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-Bromo-N-(cyanomethyl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-Bromo-N-(cyanomethyl)-3-fluorobenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorine atoms may enhance its binding affinity and specificity for these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-N-(cyanomethyl)-N-cyclopropyl-5-fluorobenzamide
- 2-Bromo-N-methylaniline
- 2-Bromo-4-chlorobenzaldehyde
Uniqueness
Compared to similar compounds, 2-Bromo-N-(cyanomethyl)-3-fluorobenzamide is unique due to the specific arrangement of its functional groups. The presence of both a cyanomethyl and a fluorine group on the benzamide core may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H6BrFN2O |
|---|---|
Poids moléculaire |
257.06 g/mol |
Nom IUPAC |
2-bromo-N-(cyanomethyl)-3-fluorobenzamide |
InChI |
InChI=1S/C9H6BrFN2O/c10-8-6(2-1-3-7(8)11)9(14)13-5-4-12/h1-3H,5H2,(H,13,14) |
Clé InChI |
NQVSQHAQFYMCCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)Br)C(=O)NCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


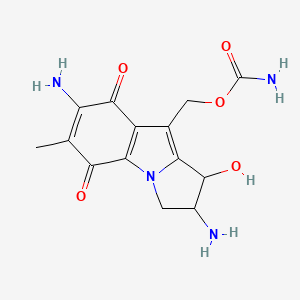
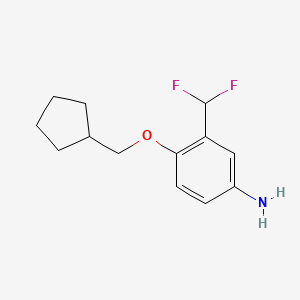
![1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B15090717.png)
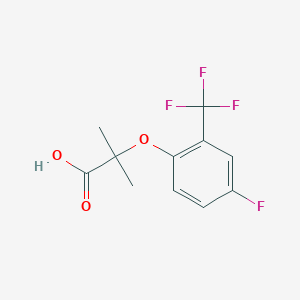
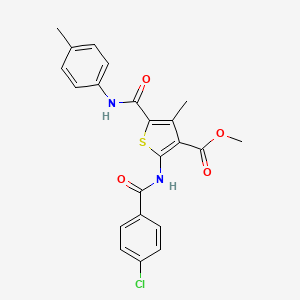
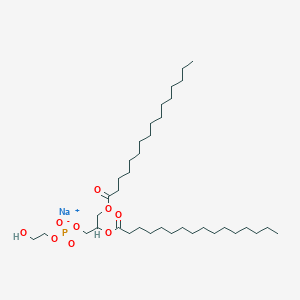
![2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B15090760.png)
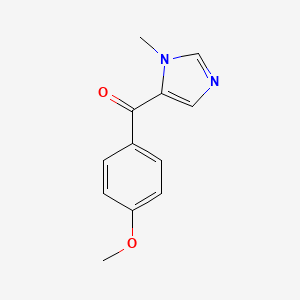

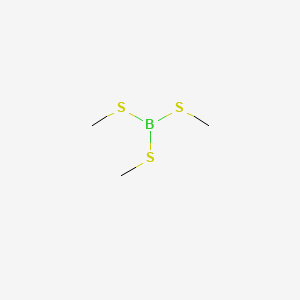
![3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]-](/img/structure/B15090778.png)

